molecular formula C18H26N2O3 B4582384 2-ethyl-1-{[1-(2-furoyl)piperidin-4-yl]carbonyl}piperidine

2-ethyl-1-{[1-(2-furoyl)piperidin-4-yl]carbonyl}piperidine

Cat. No. B4582384
M. Wt: 318.4 g/mol
InChI Key: PNQYQVMATIAHFJ-UHFFFAOYSA-N
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Description

The compound is related to a broad category of organic compounds that include piperidine derivatives. These compounds have been studied for various biological activities and chemical properties, making them of interest in medicinal chemistry and other scientific domains.

Synthesis Analysis

The synthesis of related piperidine derivatives involves multi-step chemical reactions, starting from basic piperidine or pyridine structures, and introducing various functional groups to achieve the desired compound. For instance, the synthesis of piperidine derivatives with anti-acetylcholinesterase activity involved substituting the benzamide with a bulky moiety and introducing an alkyl or phenyl group at the nitrogen atom of benzamide, dramatically enhancing activity (Sugimoto et al., 1990).

Molecular Structure Analysis

Molecular structure analysis of piperidine derivatives has revealed the importance of hydrogen bonding and C-H…π interactions in stabilizing the compound's structure. The crystal and molecular structure of a related compound was determined, highlighting the role of H-bonded dimers in the crystal lattice, stabilized further by C-H…π and C-H…O interactions (Khan et al., 2013).

Chemical Reactions and Properties

Piperidine derivatives undergo various chemical reactions, including carbonylation reactions that involve dehydrogenation and carbonylation at a C−H bond, which are regioselective and depend significantly on the electronic nature of substituents (Ishii et al., 1997). Another study highlighted the synthesis of Naphtho[2,1-b]furan-2-carboxyazide derivatives, showing the versatility of reactions piperidine compounds can undergo (Shruthi et al., 2013).

Physical Properties Analysis

The physical properties of piperidine derivatives, such as crystal structure, are influenced by intra- and intermolecular interactions. Studies have shown that hydrogen bonds play a critical role in the conformation and packing of molecules in crystals, affecting the compound's physical properties (Kuleshova & Khrustalev, 2000).

Scientific Research Applications

Chemical Properties and Synthetic Applications

2-Ethyl-1-{[1-(2-furoyl)piperidin-4-yl]carbonyl}piperidine belongs to a class of compounds that exhibits significant versatility in chemical synthesis and modification. This compound's structural complexity allows for a wide range of chemical reactions, facilitating the synthesis of novel derivatives with potential biological activities. The presence of the piperidine moiety, a common feature in many biologically active compounds, underscores its importance in medicinal chemistry for the development of new therapeutic agents. Piperazine derivatives, for instance, have been extensively studied for their therapeutic uses across various medical conditions, reflecting the compound's foundational role in drug discovery (Rathi et al., 2016).

Biological and Pharmacological Potential

The compound's biological relevance is further highlighted through its inclusion in the broader family of piperidine and piperazine derivatives, known for their extensive pharmacological properties. Such derivatives have been investigated for their potential roles in central nervous system (CNS) disorders, showcasing the compound's applicability in neuropharmacology (Saganuwan, 2017). Additionally, the structural adaptability of piperidine derivatives facilitates their application in creating inhibitors for various biological targets, demonstrating the compound's utility in addressing a range of health conditions.

properties

IUPAC Name

(2-ethylpiperidin-1-yl)-[1-(furan-2-carbonyl)piperidin-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O3/c1-2-15-6-3-4-10-20(15)17(21)14-8-11-19(12-9-14)18(22)16-7-5-13-23-16/h5,7,13-15H,2-4,6,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNQYQVMATIAHFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1C(=O)C2CCN(CC2)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Ethylpiperidin-1-yl)[1-(furan-2-ylcarbonyl)piperidin-4-yl]methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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